molecular formula C27H29NO3 B1391814 (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide CAS No. 1173289-66-1

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide

Cat. No. B1391814
M. Wt: 415.5 g/mol
InChI Key: WLGHEZSFCNGLGM-FQEVSTJZSA-N
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Description

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, more commonly known as BHIPP, is a synthetic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. BHIPP has been studied for its ability to act as a prodrug, or a precursor to an active drug, and its potential use in drug delivery systems. Additionally, BHIPP has been studied for its potential role in the synthesis of other compounds and its potential applications in laboratory experiments.

Scientific Research Applications

1. Antidiabetic and Antihyperlipidemic Activities

A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives, closely related to (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, were identified as potent and selective PPARgamma agonists. These compounds, including (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(methylpyridin-2-ylamino+ ++)ethoxy ]phenyl¿propionic acid, demonstrated significant antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes (Henke et al., 1998).

2. Photoinitiator in Photopolymerization

Alkoxyamine derivatives, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, have been proposed as photoinitiators. This compound, related to (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, decomposes under UV irradiation to generate radicals, significantly altering photophysical and photochemical properties of the starting chromophore, and is used in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

3. Corrosion Inhibition

Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, sharing structural similarities with (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, have been shown to be effective corrosion inhibitors in acidic solutions. They demonstrate high inhibition efficiency through adsorption on metal surfaces, which is influenced by π-electrons in the aromatic ring and lone-pair electrons in the methoxy group (Chafiq et al., 2020).

properties

IUPAC Name

(2S)-2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-19(2)28(17-16-21-12-14-25(29)15-13-21)27(31)20(3)23-10-7-11-24(18-23)26(30)22-8-5-4-6-9-22/h4-15,18-20,29H,16-17H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGHEZSFCNGLGM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CC=C(C=C1)O)C(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(CCC3=CC=C(C=C3)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677809
Record name (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide

CAS RN

1173289-66-1
Record name (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide
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Reactant of Route 6
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